NO2A-Azide (trihydrochloride)
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Overview
Description
NO2A-Azide (trihydrochloride) is a bifunctional chelator and a macrocyclic NOTA derivative. It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of medical research due to its ability to form stable complexes with metal ions, which is crucial for diagnostic and therapeutic applications.
Preparation Methods
The synthesis of NO2A-Azide (trihydrochloride) involves the use of click chemistry, a method known for its simplicity and efficiency . The azide group is introduced into the molecule through a series of reactions that typically involve the use of azide salts such as sodium azide or potassium azide. The reaction conditions often include polar aprotic solvents like acetonitrile or dimethyl sulfoxide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
NO2A-Azide (trihydrochloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other groups in the molecule.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Scientific Research Applications
NO2A-Azide (trihydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of NO2A-Azide (trihydrochloride) involves its ability to form stable complexes with metal ions. This property is exploited in tumor pre-targeting, where the compound is conjugated with peptides or antibodies that specifically target tumor cells . Once the compound binds to the target cells, the metal ion complex can be detected using imaging techniques or used to deliver therapeutic radiation .
Comparison with Similar Compounds
NO2A-Azide (trihydrochloride) is unique due to its bifunctional chelating ability and its macrocyclic structure. Similar compounds include:
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another macrocyclic chelator used in radiopharmaceuticals.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A precursor to NO2A-Azide, also used in medical imaging and therapy.
NO2A-Azide (trihydrochloride) stands out due to its azide functionality, which allows for versatile chemical modifications and bioconjugation .
Properties
Molecular Formula |
C15H30Cl3N7O5 |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C15H27N7O5.3ClH/c16-19-18-3-1-2-17-13(23)10-20-4-6-21(11-14(24)25)8-9-22(7-5-20)12-15(26)27;;;/h1-12H2,(H,17,23)(H,24,25)(H,26,27);3*1H |
InChI Key |
XRNJFELVPDEOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
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